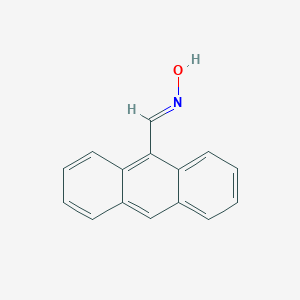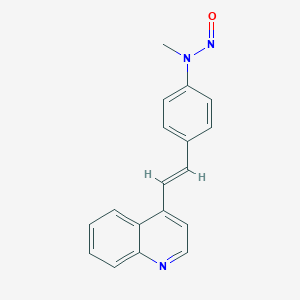![molecular formula C14H8ClN3S B232137 12-Chlorodibenzo[b,f][1,2,4]triazolo[4,3-d][1,4]thiazepine](/img/structure/B232137.png)
12-Chlorodibenzo[b,f][1,2,4]triazolo[4,3-d][1,4]thiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Chlorodibenzo[b,f][1,2,4]triazolo[4,3-d][1,4]thiazepine is a heterocyclic compound that has been of interest to the scientific community due to its potential applications in various fields. It has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 12-Chlorodibenzo[b,f][1,2,4]triazolo[4,3-d][1,4]thiazepine is not fully understood. However, it has been reported to inhibit the growth of bacteria and fungi by disrupting their cell membrane integrity. It has also been found to induce apoptosis in cancer cells by activating the caspase cascade. Furthermore, it has been suggested that it exerts its neuroprotective effects by modulating the levels of neurotransmitters in the brain.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of both gram-positive and gram-negative bacteria. It has also been found to inhibit the growth of fungi such as Candida albicans and Aspergillus niger. Additionally, it has been shown to induce apoptosis in cancer cells and exhibit neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
12-Chlorodibenzo[b,f][1,2,4]triazolo[4,3-d][1,4]thiazepine has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent antibacterial, antifungal, and anticancer activities. Additionally, it has been investigated for its potential use as a fluorescent probe for the detection of metal ions. However, it also has some limitations. Its mechanism of action is not fully understood, and its potential toxicity and side effects need to be investigated further.
Direcciones Futuras
There are several future directions for the study of 12-Chlorodibenzo[b,f][1,2,4]triazolo[4,3-d][1,4]thiazepine. One direction is to investigate its potential applications in the treatment of neurological disorders such as Alzheimer's disease and depression. Another direction is to explore its potential as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to investigate its mechanism of action and potential toxicity and side effects. Finally, more research is needed to optimize its synthesis method and develop more efficient synthetic routes.
In conclusion, this compound is a heterocyclic compound that has been of interest to the scientific community due to its potential applications in various fields. It has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to explore its potential applications and optimize its synthesis method.
Métodos De Síntesis
12-Chlorodibenzo[b,f][1,2,4]triazolo[4,3-d][1,4]thiazepine can be synthesized using different methods. One of the most common methods involves the reaction of 2-aminobenzophenone with thiosemicarbazide in the presence of phosphorus oxychloride. This reaction results in the formation of 1,2,4-triazole ring, which is then cyclized to form the thiazepine ring. The final product is obtained by chlorination of the thiazepine ring using thionyl chloride. Other methods for the synthesis of this compound have also been reported in the literature.
Aplicaciones Científicas De Investigación
12-Chlorodibenzo[b,f][1,2,4]triazolo[4,3-d][1,4]thiazepine has been studied extensively for its potential applications in various fields. It has been found to exhibit antibacterial, antifungal, and anticancer activities. It has also been reported to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and depression. Additionally, it has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
Fórmula molecular |
C14H8ClN3S |
|---|---|
Peso molecular |
285.8 g/mol |
Nombre IUPAC |
9-chloro-13-thia-2,4,5-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,7(12),8,10,14,16-octaene |
InChI |
InChI=1S/C14H8ClN3S/c15-9-5-6-12-10(7-9)14-17-16-8-18(14)11-3-1-2-4-13(11)19-12/h1-8H |
Clave InChI |
WZZHWHYIRLPEQM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N3C=NN=C3C4=C(S2)C=CC(=C4)Cl |
SMILES canónico |
C1=CC=C2C(=C1)N3C=NN=C3C4=C(S2)C=CC(=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-4-(1-methylpiperidin-4-ylidene)-4,9-dihydro-10H-benzo[4,5]cyclohepta[1,2-b]thiophen-10-one](/img/structure/B232055.png)


![4-(6,11-Dihydrodibenzo[b,e]thiepin-11-yloxy)-1-methylpiperidine](/img/structure/B232062.png)
![N-[(4-methoxy-6,11-dihydrodibenzo[b,e]thiepin-11-yl)methyl]-N,N-dimethylamine](/img/structure/B232073.png)
![N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-2-(dimethylamino)acetamide](/img/structure/B232077.png)

![2-[4-(4-Hydroxyphenyl)-1-piperazinyl]-1-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B232082.png)
![11-[4-(Dimethylaminomethyl)phenyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B232083.png)

![(6,6-dioxido-5,7-dihydrodibenzo[c,e]thiepin-5-yl)-N,N-dimethylmethanamine](/img/structure/B232088.png)
![3-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)amino]-1-propanol](/img/structure/B232089.png)

![N-{9-[3-(dimethylamino)propylidene]-9H-thioxanthen-2-yl}-N,N-dimethylamine](/img/structure/B232091.png)
